molecular formula C10H13NO2 B6204293 methyl 2-amino-3,6-dimethylbenzoate CAS No. 27023-00-3

methyl 2-amino-3,6-dimethylbenzoate

Cat. No. B6204293
CAS RN: 27023-00-3
M. Wt: 179.22 g/mol
InChI Key: LRZISCCTJWWYAU-UHFFFAOYSA-N
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Description

Methyl 2-amino-3,6-dimethylbenzoate (MDMB) is an organic compound belonging to the class of aromatic benzoates. It is an aromatic compound with an amine group attached to the benzene ring. MDMB is a colorless, crystalline solid with a melting point of 98-100°C. It is soluble in organic solvents such as ethanol and is insoluble in water. MDMB has been used in a variety of applications, including as a reagent in organic synthesis, as a pharmaceutical intermediate, and as a catalyst for the synthesis of other organic compounds.

Scientific Research Applications

Methyl 2-amino-3,6-dimethylbenzoate has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other organic compounds, as a pharmaceutical intermediate, and as a catalyst for the synthesis of other organic compounds. This compound has also been used as a reactant in the synthesis of heterocyclic compounds, such as pyridines and quinolines. Additionally, this compound has been used in the synthesis of polymers, such as polyurethanes and polyamides.

Mechanism of Action

Methyl 2-amino-3,6-dimethylbenzoate acts as an acid-base catalyst in the synthesis of organic compounds. It acts as a proton donor, donating a proton to the reactant molecules. This protonation facilitates the formation of a new bond between the reactant molecules, leading to the formation of the desired product.
Biochemical and Physiological Effects
This compound has been found to have anti-inflammatory and analgesic properties. It has been shown to reduce inflammation in animal models, as well as to reduce pain in humans. Additionally, this compound has been found to have antioxidant activity, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

The use of methyl 2-amino-3,6-dimethylbenzoate in laboratory experiments provides several advantages. It is a relatively inexpensive reagent, and it has a wide range of applications. Additionally, it is a relatively stable compound, with a long shelf life. However, this compound can be toxic if inhaled or ingested, and it should be handled with care.

Future Directions

The use of methyl 2-amino-3,6-dimethylbenzoate in scientific research is expected to continue to grow. It is anticipated that this compound will be used in the development of new pharmaceuticals and in the synthesis of polymers. This compound may also be used in the synthesis of other organic compounds, such as heterocyclic compounds and polysaccharides. Additionally, this compound may be used in the development of new catalysts and in the synthesis of new materials. Finally, this compound may be used in the development of new analytical techniques, such as spectroscopy and chromatography.

Synthesis Methods

Methyl 2-amino-3,6-dimethylbenzoate can be synthesized from the reaction of 3,6-dimethylbenzoic acid and dimethylamine in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out at a temperature of 100-110°C for 1-2 hours. The reaction produces a mixture of this compound and dimethylaminobenzoic acid. The this compound can be isolated by recrystallization from a solvent such as ethanol or methanol.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-amino-3,6-dimethylbenzoate involves the reaction of 2,5-dimethylbenzoic acid with thionyl chloride to form 2,5-dimethylbenzoyl chloride. This intermediate is then reacted with methylamine to form the final product.", "Starting Materials": [ "2,5-dimethylbenzoic acid", "thionyl chloride", "methylamine" ], "Reaction": [ "Step 1: 2,5-dimethylbenzoic acid is reacted with thionyl chloride in the presence of a catalyst such as pyridine to form 2,5-dimethylbenzoyl chloride.", "Step 2: Methylamine is added dropwise to the reaction mixture of 2,5-dimethylbenzoyl chloride in anhydrous diethyl ether at low temperature to form methyl 2-amino-3,6-dimethylbenzoate.", "Step 3: The reaction mixture is then washed with water and dried over anhydrous sodium sulfate. The product is purified by recrystallization from ethanol." ] }

CAS RN

27023-00-3

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

methyl 2-amino-3,6-dimethylbenzoate

InChI

InChI=1S/C10H13NO2/c1-6-4-5-7(2)9(11)8(6)10(12)13-3/h4-5H,11H2,1-3H3

InChI Key

LRZISCCTJWWYAU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C)N)C(=O)OC

Purity

95

Origin of Product

United States

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